3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid
Description
Properties
IUPAC Name |
3-[7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2O5/c1-11-15-5-7-18(27-10-13-3-4-14(22)9-17(13)23)12(2)20(15)28-21(26)16(11)6-8-19(24)25/h3-5,7,9H,6,8,10H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOHIKUPJUCRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=C(C=C(C=C3)Cl)Cl)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and antioxidant properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The molecular formula of this compound is C19H16Cl2O3 with a molecular weight of 363.2 g/mol. The compound features a chromen-2-one core structure with a 2,4-dichlorobenzyl group that contributes to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H16Cl2O3 |
| Molecular Weight | 363.2 g/mol |
| IUPAC Name | 7-[(2,4-dichlorophenyl)methoxy]-4,8-dimethylchromen-2-one |
| InChI Key | XMYLJFPIJMHAAP-UHFFFAOYSA-N |
The biological activity of this compound can be attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions that are crucial in various biological pathways:
- Antioxidant Activity : The compound exhibits significant radical scavenging ability, which is essential for protecting cells from oxidative stress.
- Antimicrobial Properties : Studies indicate that chromen derivatives can inhibit the growth of several bacterial strains.
- Anticancer Activity : Preliminary research suggests that this compound may induce apoptosis in cancer cell lines through modulation of signaling pathways related to cell survival and proliferation.
Antioxidant Properties
Research has shown that derivatives of chromen compounds possess strong antioxidant capabilities. A study indicated that substituents at specific positions on the chromen structure significantly enhance antioxidant activity compared to standard antioxidants like Trolox .
Antimicrobial Effects
A series of studies have evaluated the antimicrobial efficacy of similar compounds against various pathogens. For instance, chromen derivatives were tested against Staphylococcus aureus and Escherichia coli , showing promising inhibitory effects . The presence of the 2,4-dichlorobenzyl group is hypothesized to play a critical role in enhancing these effects.
Anticancer Activity
In vitro studies have demonstrated that chromen derivatives can inhibit the proliferation of cancer cell lines such as breast and colon cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest . The specific compound has been noted for its potential synergistic effects when combined with established chemotherapeutics.
Case Studies
- Cardioprotective Effects : A study synthesized a series of flavonoids similar to our compound and tested them as cardioprotective agents during doxorubicin therapy. Results indicated improved antioxidant activity and reduced cardiotoxicity .
- In Vivo Studies : Animal models have been utilized to assess the anti-inflammatory and analgesic properties of related compounds. These studies reported significant reductions in inflammation markers following treatment with chromen derivatives .
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential therapeutic effects in various diseases. Its structural properties allow it to interact with biological targets effectively.
Anticancer Activity
Research indicates that chromen derivatives exhibit significant cytotoxicity against cancer cell lines. For example:
- MCF-7 (breast cancer) : Studies have shown that similar compounds demonstrate IC50 values lower than 10 µM against MCF-7 cells, indicating promising anticancer activity.
Antimicrobial Properties
Preliminary evaluations suggest that this compound may possess antibacterial and antifungal activities. Further studies are needed to quantify these effects and understand the underlying mechanisms.
Case Studies
- A study demonstrated the compound's ability to inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells.
- Another investigation highlighted its antimicrobial efficacy against various pathogens, warranting further exploration into its pharmacological potential.
Industrial Applications
In addition to its medicinal uses, the compound is also explored for applications in the development of new materials and chemical processes due to its unique chemical properties.
Summary of Findings
The compound 3-{7-[(2,4-dichlorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoic acid shows significant promise in medicinal chemistry due to its diverse biological activities:
Key Activities
- Anticancer : Effective against various cancer cell lines; potential DHFR inhibition.
- Antimicrobial : Exhibits antibacterial and antifungal properties; requires further quantification.
- Chemical Synthesis : Valuable as a building block for more complex organic molecules.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this coumarin-propanoic acid derivative, and how can computational methods guide reaction design?
- Methodological Answer : The synthesis involves introducing the 2,4-dichlorobenzyloxy group at the 7-position of the coumarin core. Computational tools like quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD's approach combines reaction path searches with experimental validation to optimize yields and minimize side products . Key steps include protecting group strategies for the hydroxyl group and coupling reactions under anhydrous conditions.
Q. How can spectroscopic techniques (NMR, MS, HPLC) be employed to confirm the structure and purity of this compound?
- Methodological Answer :
- NMR : Use - and -NMR to verify substituent positions, particularly the dichlorobenzyloxy group (δ ~4.8–5.2 ppm for the OCH signal) and coumarin carbonyl (δ ~160–165 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., calculated for CHClO: ~434.04 g/mol).
- HPLC : Reverse-phase HPLC with UV detection (λ = 254–280 nm) assesses purity, using acetonitrile/water gradients .
Q. What are the solubility challenges for this compound, and how can formulation strategies address them?
- Methodological Answer : The propanoic acid moiety enhances hydrophilicity, but the dichlorobenzyl and coumarin groups contribute to lipophilicity. Solubility can be tested in DMSO (for in vitro assays) or buffered saline (pH 7.4). Co-solvents (e.g., PEG-400) or nanoemulsion techniques (CRDC subclass RDF2050104) improve bioavailability for pharmacological studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data (e.g., conflicting IC values in kinase inhibition assays)?
- Methodological Answer : Contradictions may arise from assay conditions (e.g., ATP concentrations, enzyme isoforms). Standardize protocols using guidelines from occupational health studies (e.g., NJDOH’s exposure controls ). Statistical meta-analysis and dose-response curve validation (e.g., Hill slope consistency) are critical. Replicate studies with independent batches to rule out synthetic impurities .
Q. What computational strategies predict the compound’s reactivity in biological systems (e.g., metabolic stability or protein binding)?
- Methodological Answer : Quantum mechanics/molecular mechanics (QM/MM) simulations model interactions with cytochrome P450 enzymes for metabolic profiling. Quantitative structure-property relationship (QSPR) models, trained on datasets like PubChem, predict logP, pKa, and binding affinities . Docking studies (AutoDock Vina) can prioritize target proteins for experimental validation .
Q. How can reaction conditions be optimized to scale up synthesis without compromising yield?
- Methodological Answer : Apply design of experiments (DoE) principles:
- Factors : Temperature, catalyst loading, solvent polarity.
- Response Surface Methodology (RSM) : Identifies optimal parameters (e.g., 60°C, 5 mol% Pd/C, THF/HO).
- Process Control : Use inline FTIR or Raman spectroscopy to monitor intermediates .
Q. What protocols ensure stability during long-term storage, especially for the acid-sensitive coumarin core?
- Methodological Answer : Store under inert atmosphere (N) at −20°C in amber vials to prevent photodegradation. Lyophilization with cryoprotectants (e.g., trehalose) enhances stability. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with HPLC .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with improved pharmacokinetics?
- Methodological Answer :
- Modifications : Replace the dichlorobenzyl group with fluorinated analogs to enhance blood-brain barrier penetration.
- In Silico Screening : Use Schrödinger’s GLIDE or MOE to prioritize derivatives with higher predicted solubility (LogS) and lower toxicity (ADMET Predictor™) .
- Validation : Synthesize top candidates and test in vitro/in vivo models for comparative efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
